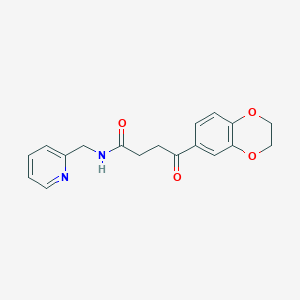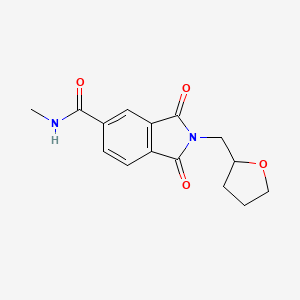![molecular formula C18H21N3O3S B7545295 N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide, commonly known as AZD5363, is a small molecule inhibitor of protein kinase B (PKB), also known as Akt. PKB is a serine/threonine protein kinase that plays a key role in cell survival, growth, and metabolism. Inhibition of PKB has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
AZD5363 inhibits PKB, a key regulator of cell survival, growth, and metabolism. PKB is activated by various growth factors and cytokines, such as insulin and IGF-1, through the PI3K/Akt signaling pathway. Activated PKB phosphorylates various downstream targets, such as mTOR, GSK-3, and FOXO, to regulate cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
Inhibition of PKB by AZD5363 leads to various biochemical and physiological effects, including:
1. Inhibition of cell proliferation and survival: PKB is a key regulator of cell proliferation and survival. Inhibition of PKB by AZD5363 leads to cell cycle arrest and apoptosis in cancer cells.
2. Improvement of glucose metabolism: PKB is a key regulator of glucose metabolism. Inhibition of PKB by AZD5363 improves insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
3. Protection against myocardial ischemia-reperfusion injury: PKB is a key regulator of myocardial ischemia-reperfusion injury. Inhibition of PKB by AZD5363 protects against myocardial ischemia-reperfusion injury in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
AZD5363 has several advantages and limitations for lab experiments, including:
Advantages:
1. Highly selective: AZD5363 is a highly selective inhibitor of PKB, with minimal off-target effects.
2. Potent: AZD5363 is a potent inhibitor of PKB, with an IC50 of 3 nM.
3. Good pharmacokinetic properties: AZD5363 has good pharmacokinetic properties, including good oral bioavailability and long half-life.
Limitations:
1. Limited solubility: AZD5363 has limited solubility in aqueous solutions, which can limit its use in certain experiments.
2. Limited stability: AZD5363 has limited stability in aqueous solutions, which can limit its use in long-term experiments.
3. Limited availability: AZD5363 is not widely available, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of AZD5363, including:
1. Combination therapy: AZD5363 has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and docetaxel. Further studies are needed to explore the potential of AZD5363 in combination therapy with other anticancer drugs.
2. Biomarker development: Biomarkers are needed to identify patients who are most likely to benefit from AZD5363 therapy. Further studies are needed to identify biomarkers of PKB pathway activation and response to AZD5363 therapy.
3. Mechanism of resistance: Resistance to AZD5363 therapy is a major challenge in the treatment of cancer. Further studies are needed to identify the mechanisms of resistance to AZD5363 therapy and develop strategies to overcome resistance.
4. New indications: AZD5363 has shown therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. Further studies are needed to explore the potential of AZD5363 in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, AZD5363 is a small molecule inhibitor of PKB with therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. The synthesis of AZD5363 involves the reaction of 3-bromopyridine with 3-aminobenzenesulfonamide and azepane in the presence of a palladium catalyst. Inhibition of PKB by AZD5363 leads to various biochemical and physiological effects, including inhibition of cell proliferation and survival, improvement of glucose metabolism, and protection against myocardial ischemia-reperfusion injury. AZD5363 has several advantages and limitations for lab experiments, and there are several future directions for the research and development of AZD5363, including combination therapy, biomarker development, mechanism of resistance, and new indications.
Méthodes De Synthèse
The synthesis of AZD5363 involves the reaction of 3-bromopyridine with 3-aminobenzenesulfonamide and azepane in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including Suzuki coupling, N-alkylation, and sulfonamide formation. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
AZD5363 has been extensively studied in preclinical and clinical trials for its therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, AZD5363 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, ovarian, and lung cancer cells. In addition, AZD5363 has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and docetaxel. Clinical trials of AZD5363 in breast cancer and prostate cancer are ongoing.
In diabetes, AZD5363 has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. Clinical trials of AZD5363 in type 2 diabetes are ongoing.
In cardiovascular diseases, AZD5363 has been shown to protect against myocardial ischemia-reperfusion injury in animal models. Clinical trials of AZD5363 in heart failure are ongoing.
Propriétés
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(15-7-6-10-19-14-15)20-16-8-5-9-17(13-16)25(23,24)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWBSXCEHMLXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)


![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)

![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)
![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)
